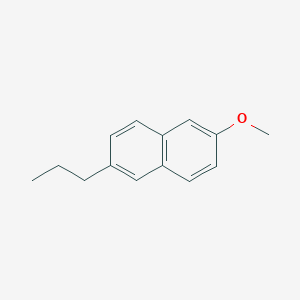

2-Methoxy-6-propylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMSTJLFNCGWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916376 | |

| Record name | 2-Methoxy-6-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-18-6 | |

| Record name | 2-Methoxy-6-propylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-propylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-6-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-propylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of 2 Methoxy 6 Propylnaphthalene

Selective Modification of Methoxy (B1213986) and Propyl Substituents

The two substituents on the naphthalene (B1677914) ring, the methoxy and propyl groups, serve as primary handles for chemical modification.

The methoxy group (-OCH₃) is a common functional group that can be readily transformed. One of the most fundamental modifications is its demethylation to yield the corresponding phenol, 6-propyl-2-naphthol. This conversion is typically achieved by treating 2-methoxy-6-propylnaphthalene with strong acids, such as hydrobromic acid (HBr) in acetic acid, under reflux conditions. google.com This reaction is a standard procedure for converting aryl methyl ethers to phenols and has been documented for a wide range of methoxynaphthalene derivatives. ias.ac.inias.ac.in The resulting hydroxyl group can then serve as a point for further functionalization, such as etherification or esterification. The demethylation reaction can sometimes be sensitive to the other functional groups present on the molecule; for instance, attempts to demethylate certain 6-acyl-2-methoxynaphthalenes with long alkyl chains using HBr, hydrogen iodide (HI), or aluminum chloride sometimes resulted in the cleavage of the acyl group instead. ias.ac.in

Modification of the propyl group (-C₃H₇) can be approached through several synthetic strategies. Direct functionalization of the alkyl chain can be challenging, but its synthesis often provides opportunities for variation. The propyl group is commonly introduced via a two-step process involving a Friedel-Crafts acylation followed by a reduction. For example, reacting 2-methoxynaphthalene (B124790) with propionyl chloride in the presence of a Lewis acid catalyst yields 2-methoxy-6-propionylnaphthalene. ias.ac.inias.ac.in This ketone intermediate can then be reduced to the propyl group using methods like the Clemmensen reduction (zinc amalgam and hydrochloric acid). ias.ac.indss.go.th This synthetic route allows for the introduction of various alkyl chains by simply changing the starting acyl chloride. Furthermore, studies on the metabolism and oxidation of alkyl-substituted naphthalenes indicate that the benzylic position of the alkyl side chain is a site for oxidation. researchgate.net This suggests that the propyl group on this compound could be selectively oxidized to introduce new functional groups like alcohols or ketones.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Demethylation | Hydrobromic acid (48%), acetic acid, reflux | 6-Propyl-2-naphthol | google.com |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), hydrochloric acid (HCl), heat | 2-Methoxy-6-propyl-naphthalene (from 2-methoxy-6-propionyl-naphthalene) | ias.ac.in |

Further Functionalization of the Naphthalene Ring System

Beyond modifying the existing substituents, the aromatic naphthalene core itself is amenable to further functionalization, allowing for the synthesis of a diverse array of derivatives.

Electrophilic Aromatic Substitution

The naphthalene ring of this compound can undergo electrophilic aromatic substitution. The methoxy group at the C-2 position is a powerful activating, electron-donating group that directs incoming electrophiles primarily to the C-1 and C-6 positions. researchgate.netwikipedia.org Since the C-6 position is already occupied by the propyl group, electrophilic attack is highly favored at the C-1 position. The propyl group is a weak activating group and does not significantly alter this directing effect. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. scribd.comsavemyexams.com

For instance, Friedel-Crafts acylation of 2-methoxynaphthalene derivatives using various acyl chlorides or anhydrides in the presence of catalysts like zinc chloride or zeolites predominantly yields the 6-acyl or 1-acyl products. ias.ac.inresearchgate.net Formylation, another key electrophilic substitution, has been shown to occur at the C-1 position of 6-alkyl-2-methoxynaphthalenes. dss.go.th These reactions introduce a carbonyl functional group onto the naphthalene ring, which can be used for subsequent chemical transformations.

| Reaction Type | Typical Reagents | Predicted Major Product Position | Example Reaction on Related Compound | Reference(s) |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., ZnCl₂) | C-1 | Acetylation of 2-methoxynaphthalene to yield 2-methoxy-6-acetylnaphthalene | ias.ac.inresearchgate.net |

| Formylation | Dichloromethyl methyl ether, SnCl₄ | C-1 | Formylation of 6-n-propyl-2-methoxynaphthalene to 2-methoxy-6-n-propyl-1-naphthaldehyde | dss.go.th |

| Halogenation | Br₂, FeBr₃ | C-1 | Bromination of benzene (B151609) | msu.edu |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the electron-rich this compound ring is generally not feasible. mdpi.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a suitable leaving group (like a halide). researchgate.netresearchgate.net Therefore, to utilize SNA strategies, this compound must first be derivatized. For example, electrophilic halogenation could install a bromine or chlorine atom at the C-1 position. If another, strongly electron-withdrawing group were also added to the ring system, this halo-derivative could then potentially react with various nucleophiles (e.g., amines, alkoxides) to replace the halogen atom. mdpi.comntu.edu.sg

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for extending the conjugated system of this compound or for introducing diverse functional groups. nih.govsigmaaldrich.comresearchgate.net To employ these reactions, a derivative of this compound bearing a halide or triflate leaving group is required.

This precursor can be synthesized via electrophilic halogenation (e.g., bromination at the C-1 position). The resulting aryl halide, such as 1-bromo-2-methoxy-6-propylnaphthalene, can then be used in various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond, creating biaryl structures. sigmaaldrich.comrsc.org

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent. sigmaaldrich.comresearchgate.net

Heck Coupling: Reaction with an alkene to form a new substituted alkene. sigmaaldrich.comresearchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. sigmaaldrich.com

These reactions enable the synthesis of complex molecules with tailored electronic and steric properties, which is particularly useful for developing materials with specific optical or electronic characteristics.

| Coupling Reaction | Reactants | Catalyst System | Resulting Linkage | Reference(s) |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-Aryl | sigmaaldrich.comrsc.org |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne | sigmaaldrich.comresearchgate.net |

| Buchwald-Hartwig | Aryl Halide + Amine | Pd catalyst, Phosphine (B1218219) Ligand, Base | Aryl-Amine (C-N) | sigmaaldrich.com |

Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogs of this compound is critical for conducting Structure-Activity Relationship (SAR) investigations. soton.ac.uk SAR studies systematically alter the structure of a lead compound to determine which functional groups and structural features are responsible for its biological or material properties. tandfonline.comnih.gov The chemical transformations described above provide a toolbox for creating a library of analogs.

Key strategies for generating analogs of this compound for SAR studies include:

Varying the Alkyl Chain: The propyl group at C-6 can be replaced with other alkyl groups (e.g., ethyl, butyl, isopropyl) by using different acyl halides in the initial Friedel-Crafts acylation step, followed by reduction. ias.ac.inias.ac.indss.go.th This allows for probing the effect of chain length and branching.

Modifying the Methoxy Group: The methoxy group at C-2 can be demethylated to a hydroxyl group, which can then be converted to a variety of ethers or esters. google.commdpi.com This explores the influence of hydrogen bond donors/acceptors and steric bulk at this position.

These systematic modifications result in a collection of related compounds whose properties can be tested and compared to build a comprehensive understanding of the SAR for the this compound scaffold.

| Analog Type | Synthetic Strategy | Purpose in SAR Study | Reference(s) |

| C-6 Alkyl Variation | Friedel-Crafts acylation with different acyl chlorides, followed by reduction. | Investigate the effect of alkyl chain length and steric bulk at C-6. | ias.ac.inias.ac.indss.go.th |

| C-2 Substituent Modification | Demethylation of the methoxy group, followed by etherification or esterification. | Probe the role of the C-2 substituent's electronic and hydrogen-bonding properties. | google.commdpi.com |

| Ring Functionalization | Electrophilic substitution or cross-coupling at the C-1 position. | Assess the impact of substituents at other positions on the naphthalene core. | nih.gov |

Spectroscopic and Advanced Characterization Techniques Applied to Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of constitutional isomerism and stereochemistry.

For 2-Methoxy-6-propylnaphthalene, ¹H and ¹³C NMR spectroscopy are fundamental for confirming the substitution pattern on the naphthalene (B1677914) core. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's framework.

Based on the analysis of related naphthalene derivatives, the expected NMR data for this compound in a solvent like CDCl₃ can be predicted. The aromatic region of the ¹H NMR spectrum would display a set of signals corresponding to the six protons on the naphthalene ring system. The symmetry of the 2,6-disubstitution pattern influences these shifts and coupling constants. The protons of the propyl group would appear in the aliphatic region, typically as a triplet for the terminal methyl group, a sextet or multiplet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the naphthalene ring. The methoxy (B1213986) group would present as a sharp singlet, typically around 3.9 ppm.

The ¹³C NMR spectrum would complement this information, showing distinct signals for each unique carbon atom in the molecule, including the ten carbons of the naphthalene ring, the three carbons of the propyl chain, and the carbon of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar naphthalene structures.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.10 - 7.80 | Multiplet/Doublet/Singlet | 6H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Benzylic (-CH₂-) | ~2.7 | Triplet | 2H |

| Methylene (-CH₂-) | ~1.7 | Sextet/Multiplet | 2H |

| Methyl (-CH₃) | ~1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar naphthalene structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 160 |

| Aromatic C-Alkyl | 135 - 140 |

| Quaternary Aromatic C | 128 - 135 |

| Aromatic CH | 105 - 130 |

| Methoxy (-OCH₃) | ~55 |

| Benzylic (-CH₂-) | ~38 |

| Methylene (-CH₂-) | ~24 |

| Methyl (-CH₃) | ~14 |

NMR spectroscopy is particularly powerful in distinguishing between positional isomers of substituted naphthalenes. For example, this compound can be unequivocally differentiated from its isomers, such as 1-Methoxy-4-propylnaphthalene or 2-Methoxy-7-propylnaphthalene. Each isomer presents a unique set of chemical shifts and, more importantly, a distinct pattern of spin-spin coupling constants (J-values) between the aromatic protons. nih.gov The coupling patterns, observable in high-resolution spectra, reveal the adjacency of protons on the aromatic ring, allowing for a definitive assignment of the substituent positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further map out the connectivity within the molecule, solidifying the structural assignment. mdpi.com

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is an advanced NMR technique used to simplify complex spectra, probe reaction mechanisms, and study molecular dynamics. While not commonly required for the basic structural elucidation of a molecule like this compound, it can be an invaluable tool in more complex studies. For instance, selective deuteration (replacement of ¹H with ²H) at specific positions can "erase" corresponding signals from the ¹H NMR spectrum, which aids in assigning overlapping resonances. Furthermore, ¹³C enrichment can enhance the signal intensity in ¹³C NMR, which is crucial for studying molecules at low concentrations or for performing more advanced experiments like ¹³C-¹³C correlation studies to trace the carbon skeleton.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through the analysis of fragmentation patterns, offers significant structural information. For this compound (C₁₄H₁₆O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement (calculated exact mass: 200.1201).

When subjected to ionization techniques like electron impact (EI), the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of the propyl group: Cleavage of the bond between the naphthalene ring and the propyl group.

Loss of an ethyl group (Benzylic cleavage): A common fragmentation for alkyl-aromatic compounds, leading to a stable benzylic carbocation. This would result in a prominent peak at m/z 171 (M-29).

Loss of a methyl group from the methoxy substituent: This would produce a fragment ion at m/z 185 (M-15).

Formation of a tropylium-like ion: Rearrangements of the naphthalene ring system upon fragmentation can also occur.

Analysis of the mass spectrum of the related compound 2-Acetyl-6-methoxynaphthalene shows a molecular ion peak at m/z 200 and a significant fragment at m/z 185, corresponding to the loss of a methyl group. nih.gov Similarly, 2-Methoxy-6-vinylnaphthalene (B1203395) shows a strong molecular ion peak at m/z 184. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on common fragmentation patterns for alkyl-aryl ethers.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [C₁₄H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₁₃H₁₃O]⁺ | Loss of methyl radical (•CH₃) from methoxy |

| 171 | [C₁₂H₁₁O]⁺ | Loss of ethyl radical (•C₂H₅) via benzylic cleavage |

| 157 | [C₁₁H₉O]⁺ | Loss of propyl radical (•C₃H₇) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, a mixture is first separated into its individual components by the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected. This provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum for each component. This dual information allows for highly confident identification of compounds in a mixture. This technique is widely used in quality control, environmental analysis, and metabolomics to identify and quantify naphthalene derivatives. nih.govnih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present in the molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For the related 2-methoxynaphthalene (B124790), typical bands are observed for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com For this compound, additional bands corresponding to the aliphatic C-H stretching of the propyl group would be expected in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. For instance, studies on 2,6-disubstituted naphthalenes show characteristic Raman bands that can be used for identification. spectrabase.comresearchgate.net The symmetric vibrations of the naphthalene ring system are particularly Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequencies for substituted naphthalenes.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | Propyl Group |

| Aromatic C=C Stretch | 1650 - 1500 | 1650 - 1500 | Naphthalene Ring |

| Asymmetric C-O-C Stretch | 1270 - 1230 | Weak | Methoxy Group |

| Symmetric C-O-C Stretch | 1050 - 1010 | Moderate | Methoxy Group |

| C-H Out-of-plane Bend | 900 - 700 | Weak | Naphthalene Ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its derivatives exhibit characteristic absorption spectra. The UV spectrum of 2-methoxynaphthalene in alcohol typically shows absorption maxima around 220-240 nm and 280-300 nm, corresponding to π-π* transitions of the naphthalene ring. ijpsjournal.com The presence of the methoxy and propyl substituents on the naphthalene core of this compound would be expected to cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these absorption bands compared to unsubstituted naphthalene. These shifts are due to the electronic effects of the substituents on the aromatic π-system. researchgate.netresearchgate.net

Many naphthalene derivatives are also fluorescent, meaning they emit light after being electronically excited. Fluorescence emission spectroscopy can be used to further characterize these compounds. The emission spectrum is typically a mirror image of the absorption spectrum and is sensitive to the compound's environment, such as solvent polarity.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are recorded and analyzed to produce a three-dimensional electron density map of the crystal. From this map, the positions of individual atoms can be determined, revealing the molecule's structure.

In a study of a methoxy-substituted naphthalene derivative, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, XRD analysis provided detailed bond lengths and angles. acs.orgscienceopen.com For example, the C-O bond length of the methoxy group and the various C-C bond lengths within the naphthalene ring system were determined with high precision. acs.orgscienceopen.com Similarly, research on other complex naphthalene-based crystal structures has identified crystal systems such as monoclinic with specific space groups like P21/c. mdpi.com Such studies also utilize techniques like Hirshfeld surface analysis to investigate noncovalent interactions that contribute to the stability of the crystal structure. mdpi.com The "herringbone" molecular stacking is a typical arrangement observed in aromatic hydrocarbon crystals like naphthalene. researchgate.net

The table below presents representative crystallographic data for a related naphthalene derivative to illustrate the type of information obtained from an XRD study.

| Parameter | Value | Reference Compound |

| Crystal System | Orthorhombic | 2-methoxy-4,6-diphenylnicotinonitrile |

| Space Group | P21212 | 2-methoxy-4,6-diphenylnicotinonitrile |

| Key Intermolecular Interactions | π–π stacking, C-H···π | 2-methoxy-4,6-diphenylnicotinonitrile |

This data is illustrative and based on a related complex molecule containing a methoxy-substituted aromatic system to demonstrate the outputs of an XRD analysis. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like this compound. These methods work by distributing the components of a mixture between a stationary phase and a mobile phase. Due to differences in their physical and chemical properties, such as polarity and size, different compounds travel through the stationary phase at different rates, leading to their separation.

For non-volatile and thermally stable compounds like many naphthalene derivatives, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. rdd.edu.iq Gas chromatography (GC) can also be employed, particularly for purity analysis where it is often coupled with a flame ionization detector (FID). regulations.gov The choice of chromatographic method depends on the specific properties of the analyte and the goals of the analysis, whether it is for preparative isolation or for quantitative purity determination.

High-Performance Liquid Chromatography (HPLC) and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalene derivatives. rdd.edu.iq It offers high resolution, speed, and sensitivity for both qualitative and quantitative analysis. The most common mode of HPLC for these compounds is reversed-phase (RP-HPLC), which utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. rdd.edu.iqsielc.com

In a typical RP-HPLC setup for a compound like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is used. rdd.edu.iqresearchgate.net An acid, such as phosphoric acid or formic acid, may be added to the mobile phase to improve peak shape and resolution. sielc.com Detection is commonly achieved using a UV detector, as the naphthalene ring system is strongly chromophoric and absorbs UV light effectively. rdd.edu.iq By comparing the retention time of a sample peak to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. regulations.gov

The following table outlines typical HPLC conditions used for the separation of naphthalene derivatives.

| Parameter | Condition |

| Column | C18 (ODS) |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) |

| Detector | UV (e.g., 254 nm or 285 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

These are general conditions; specific parameters would be optimized for this compound analysis. rdd.edu.iqresearchgate.netchemicke-listy.cz

Chiral Separations

For naphthalene derivatives that possess a chiral center, enantiomers (non-superimposable mirror images) must be separated to assess enantiomeric purity, which is critical in the pharmaceutical industry. shimadzu.com Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of a chiral element into the chromatographic system. chiralpedia.com There are three main approaches in HPLC for chiral separations:

Chiral Stationary Phases (CSPs): This is the most common direct method. The column's stationary phase is modified with a chiral selector. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and thus separation. chiralpedia.com

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. It forms diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column. chiralpedia.com

Chiral Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com For example, chiral reagents with naphthalene structures themselves have been developed for the enantiospecific HPLC analysis of other compounds. researchgate.net

The selection of a chiral separation strategy depends on the structure of the analyte, the availability of suitable CSPs or derivatizing agents, and the specific requirements of the analysis. shimadzu.com

Computational Chemistry and Theoretical Modeling of 2 Methoxy 6 Propylnaphthalene Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometry and electronic properties of aromatic compounds. researchgate.net For 2-Methoxy-6-propylnaphthalene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to establish the most stable, low-energy three-dimensional structure. dergipark.org.tr

Table 1: Illustrative DFT-Calculated Structural Parameters for Naphthalene (B1677914) Derivatives Note: This table presents typical data for substituted naphthalenes to illustrate the output of DFT calculations, as specific experimental values for this compound are not readily available in the cited literature.

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| C-C (aromatic) Bond Length | 1.37 - 1.43 | Indicates the degree of aromaticity and bond order within the naphthalene rings. |

| C-O (methoxy) Bond Length | ~1.36 | Reflects the interaction between the oxygen lone pair and the aromatic pi-system. |

| C-C (propyl) Bond Length | ~1.53 | Typical single bond length, indicating the attachment of the alkyl chain. |

| C-C-C (aromatic) Bond Angle | ~120 | Consistent with the sp² hybridization of carbon atoms in the aromatic rings. |

| C-O-C (methoxy) Bond Angle | ~118 | Shows the geometry of the methoxy (B1213986) substituent. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. samipubco.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, the electron-donating substituents are expected to raise the HOMO energy level, influencing its reactivity, particularly in electrophilic aromatic substitution reactions. DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. nih.govsamipubco.com

Table 2: Representative Frontier Molecular Orbital Data for Aromatic Systems Note: This table provides example values for aromatic compounds to demonstrate the insights gained from FMO analysis.

| Parameter | Typical Value (eV) | Chemical Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates the ionization potential and electron-donating capability. Higher values suggest stronger nucleophilicity. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron affinity and electron-accepting capability. Lower values suggest stronger electrophilicity. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Correlates with chemical stability and resistance to electronic excitation. A smaller gap indicates higher reactivity. |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations would be particularly useful for studying the flexibility of the propyl side chain. nih.gov The rotation around the single bonds of the propyl group allows it to adopt various conformations, which can be critical for its interaction with other molecules or biological targets. wustl.edu Simulations can map the potential energy surface associated with these rotations and identify the most populated conformational states. wustl.edu When placed in a solvent like water or a lipid bilayer, MD simulations can also reveal how the molecule orients itself and interacts with its environment, which is crucial for understanding its solubility and transport properties. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nih.gov Methods like DFT can be used to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. dergipark.org.trscienceopen.com

For this compound, a theoretical vibrational analysis would predict the frequencies of characteristic bond stretches and bends, such as C-H stretches in the aromatic ring and propyl group, C=C aromatic ring stretches, and C-O stretches of the methoxy group. dergipark.org.tr Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to compute the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Comparing these predicted spectra with experimentally obtained spectra serves as a rigorous method for structural verification. Discrepancies between computed and experimental data can often be resolved by considering solvent effects or by refining the computational model. researchgate.net

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights that are often difficult to obtain through experiments alone. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). researchgate.net

For this compound, this approach could be used to study various reactions, such as its synthesis or subsequent functionalization. For instance, one documented synthesis involves the Clemmensen reduction of 2-methoxy-6-propionyl-naphthalene. Computational modeling could elucidate the step-by-step mechanism of this reduction on the zinc amalgam surface. Furthermore, it could predict the regioselectivity of electrophilic substitution reactions on the naphthalene ring, determining which positions are most susceptible to attack based on the calculated transition state energies for different pathways.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.govapeejay.edu This method is a cornerstone of structure-based drug design. dntb.gov.ua

In a hypothetical study, this compound could be investigated as a potential ligand for a specific biological target. The process involves generating a 3D model of the compound and placing it into the binding site of the target protein. plos.org A scoring function is then used to estimate the binding free energy, with lower energy scores typically indicating a more favorable interaction. apeejay.edu The results of a docking study would reveal the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. plos.org Such studies could provide a rational basis for designing more potent analogs or for understanding the molecular basis of a compound's biological activity. mdpi.com

Biological Activities and Pharmacological Relevance of Naphthalene Derivatives

Investigation of Antimicrobial Efficacy (Bacterial and Fungal Strains)

Naphthalene (B1677914) derivatives have demonstrated considerable efficacy against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. rasayanjournal.co.inekb.eg Several naphthalene-based antimicrobial drugs are commercially available, such as nafcillin, naftifine, and terbinafine. researchgate.netekb.eg

Synthetic derivatives of 2-(6-methoxy-2-naphthyl)propionamide showed significant activity against both bacterial and fungal strains, in some cases matching the potency of standard drugs like Ampicillin and Fluconazole. researchgate.net Specifically, certain compounds in this series exhibited potent antibacterial effects against Bacillus subtilis and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) as low as 1.95 µg/ml. researchgate.net

Other studies have highlighted the broad-spectrum potential of naphthalene-based compounds. Naphthalene-chalcone hybrids have been investigated for their combined antibacterial and antifungal properties. nih.gov One such derivative showed activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC₅₀ = 31.250 µg/mL) and Candida species (MIC₅₀ = 15.625 µg/mL). nih.gov Similarly, novel tri-functionalized naphthalene derivatives demonstrated notable fungicidal potential, with one chlorinated derivative showing a significant bactericidal effect against aerobic gram-negative bacteria. jmchemsci.com

The antimicrobial activity of various naphthalene derivatives is summarized in the table below.

| Compound Type | Microorganism | Activity (MIC/MIC₅₀) | Reference |

|---|---|---|---|

| 2-(6-methoxy-2-naphthyl)propanamide derivative (2d) | Bacillus subtilis | 1.95 µg/ml | researchgate.net |

| 2-(6-methoxy-2-naphthyl)propanamide derivative (6) | Streptococcus pneumoniae | 1.95 µg/ml | researchgate.net |

| Naphthalene-chalcone derivative (2j) | Candida albicans | 15.625 µg/mL | nih.gov |

| Naphthalene-chalcone derivative (2j) | Candida krusei | 15.625 µg/mL | nih.gov |

| Naphthalene-chalcone derivative (2j) | Staphylococcus aureus | 31.250 µg/mL | nih.gov |

| Naphthalene-chalcone derivative (2f) | Staphylococcus epidermidis | 15.6 µg/mL | nih.gov |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22) | Escherichia coli | 23.2 µM | nih.goviapchem.org |

Anti-inflammatory and Analgesic Properties in In Vitro and In Vivo Models

The naphthalene scaffold is a key feature in several anti-inflammatory drugs, most notably Naproxen (B1676952), which is d-2-(6'-methoxy-2'-naphthyl)-propionic acid. nih.gov Numerous other naphthalene derivatives have been synthesized and evaluated for their potential to mitigate inflammation and pain.

Studies on naphthalene-chalcone derivatives have shown that these compounds possess both analgesic and anti-inflammatory effects. epa.gov In one study, new chalcone (B49325) hybrids derived from 2-Acetyl-6-methoxy naphthalene were developed as orally active anti-inflammatory agents. researchgate.net In vivo models, such as the carrageenan-induced paw edema test in rats, are commonly used to evaluate these properties. slideshare.netscielo.br One synthetic naphthalene derivative demonstrated the ability to downregulate the expression of pro-inflammatory cytokines like IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated cells. ijper.org

Some naphthalene derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. tandfonline.com The replacement of the carboxylic acid group in naproxen-like compounds with a methylsulfonamido or methylsulfonyl group resulted in derivatives with varying inhibitory activity towards COX-1 and COX-2. tandfonline.com For instance, at a concentration of 10 µM, one methylsulfonyl derivative showed 65% inhibition of COX-2 and 50% inhibition of COX-1. tandfonline.com

| Compound Type | Assay/Target | Activity | Reference |

|---|---|---|---|

| Naphthalene-methylsulfonyl derivative (4) | COX-1 Inhibition | 50% at 10 µM | tandfonline.com |

| Naphthalene-methylsulfonyl derivative (4) | COX-2 Inhibition | 65% at 10 µM | tandfonline.com |

| Naphthalene-methylsulfonamido derivative (6b) | COX-1 Inhibition | 87% at 10 µM | tandfonline.com |

| Naphthalene-methylsulfonamido derivative (6b) | COX-2 Inhibition | 29% at 10 µM | tandfonline.com |

| Naphthalene-nicotinonitrile hybrid (3c) | COX-2 Selectivity | Superior to Celecoxib | rsc.org |

Anticancer and Cytotoxic Mechanisms

The naphthalene ring is a privileged scaffold in the design of anticancer agents, exhibiting a wide range of cytotoxic activities against various human tumor cell lines. mdpi.comnih.gov These derivatives often work by inducing apoptosis (programmed cell death) and arresting the cell cycle. nih.govnih.gov

For example, a series of naphthalene-substituted benzimidazole derivatives showed potent antiproliferative activity, with some compounds displaying IC₅₀ values as low as 0.078 µM against the HepG2 liver cancer cell line. acgpubs.orgresearchgate.net Notably, these compounds showed high selectivity, being up to 32 times more selective for cancer cells over normal human embryonic kidney cells (HEK293). acgpubs.orgresearchgate.net Similarly, naphthalene-substituted triazole spirodienones exhibited high cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values ranging from 0.03 to 0.26 μM. nih.gov

Naphthoquinones, a class of naphthalene derivatives, are known for their anticancer properties. nih.gov For instance, 2-methoxy-1,4-naphthoquinone has been shown to induce cytotoxicity in A549 lung adenocarcinoma cells. nih.gov Another study on naphthalene-chalcone hybrids identified a compound that was active against the A549 cell line with an IC₅₀ of 7.835 µM and induced apoptosis. nih.gov

The table below presents the cytotoxic activity of selected naphthalene derivatives against various cancer cell lines.

| Compound Type | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Naphthalene-substituted benzimidazole (11) | HepG2 | Liver Cancer | 0.078 µM | acgpubs.orgresearchgate.net |

| Naphthalene-substituted benzimidazole (18) | HepG2 | Liver Cancer | 0.078 µM | acgpubs.org |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | Breast Cancer | 0.03 - 0.26 µM (range for series) | nih.gov |

| Naphthalene-substituted triazole spirodienone | Hela | Cervical Cancer | 0.07 - 0.72 µM (range for series) | nih.gov |

| Naphthalene-chalcone derivative (2j) | A549 | Lung Cancer | 7.835 µM | nih.gov |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | MCF-7 | Breast Cancer | 0.51 µM | tandfonline.com |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | A549 | Lung Cancer | 0.33 µM | tandfonline.com |

| 2-naphthaleno trans-cyanostilbene (5c) | Various | Multiple | 21 - 25 nM | m-tubulin.com |

Antiviral and Antitubercular Potential

Naphthalene derivatives have emerged as promising candidates for the development of new antiviral and antitubercular agents. mdpi.comnih.gov

Several studies have focused on their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of naphthalene-1,4-dione derivatives were synthesized and showed significant antimycobacterial activity against the M. tb H37Rv strain, with the most effective compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. nih.gov Another study on novel naphthalene-heterocycle hybrids identified compounds with promising antituberculosis activity, with MIC values less than 1 μg/mL. rsc.org Similarly, some 2-hydroxy-l,4-naphthoquinone derivatives showed significant activity against Mycobacterium tuberculosis H37Ra. researchgate.net

In the realm of antiviral research, naphthalene derivatives have been evaluated against the influenza A virus. nih.gov One study found that a 2-aminonaphthalene derivative had better in vitro antiviral activity than the reference drug ribavirin and was effective against three different subtypes of influenza A. nih.gov This compound was found to inhibit the replication of the virus and suppress the inflammatory response in both cell and mouse models. nih.gov

Enzyme Inhibition Kinetics and Selectivity

The pharmacological effects of naphthalene derivatives are often rooted in their ability to selectively inhibit specific enzymes. This targeted inhibition is a key aspect of their therapeutic potential.

Several naphthalene derivatives have been identified as potent enzyme inhibitors in cancer therapy. For example, a series of sulphonamide derivatives bearing a naphthalene moiety were found to be potent tubulin polymerization inhibitors, with one compound showing an IC₅₀ value of 2.8 μM. tandfonline.com Tubulin is a critical protein for cell division, and its inhibition is a common strategy in cancer treatment. Other naphthalene derivatives act as inhibitors of VEGFR-2, a key enzyme in angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. nih.gov One naphthalene-chalcone hybrid inhibited VEGFR-2 with an IC₅₀ value of 0.098 µM. nih.gov Additionally, naphthalene derivatives have been developed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that plays a key role in tumorigenesis. nih.gov

In the context of neurodegenerative diseases, naphthalene derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov One such derivative inhibited AChE with an IC₅₀ value of 12.53 μM. nih.gov

| Compound Type | Enzyme Target | Associated Disease | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Sulphonamide derivative with naphthalene moiety (5c) | Tubulin Polymerization | Cancer | 2.8 µM | tandfonline.com |

| Naphthalene-chalcone derivative (2j) | VEGFR-2 | Cancer | 0.098 µM | nih.gov |

| Naphthalene derivative | Acetylcholinesterase (AChE) | Alzheimer's Disease | 12.53 µM | nih.gov |

| Indane/Naphthalene derivative (X-series) | Ubiquitin-Specific Peptidase 7 (USP7) | Cancer | Potent Inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of naphthalene derivatives. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity.

In the development of antimicrobial agents, SAR analysis of dihydroxynaphthalene-derivative bis-QACs indicated that lipophilicity and structural symmetry significantly influence antibacterial performance. mdpi.com Another study on 2-hydroxynaphthalene-1-carboxanilides found that compounds with a trifluoromethyl group in the meta-anilide position and high lipophilicity were particularly effective antimicrobials. nih.goviapchem.org The presence of specific substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or methyl (CH₃) groups on the naphthalene nucleus can enhance the antibacterial and antifungal effects. nih.gov For instance, the addition of methyl, methoxy, and chloro groups to the aromatic ring of certain derivatives resulted in potent antimicrobial activity. ekb.eg

For anticancer agents, SAR studies have provided valuable insights. In a series of naphthalene-substituted benzimidazole derivatives, the position of the naphthalene ring and substitutions on the benzimidazole moiety were evaluated to determine their impact on cytotoxicity. acgpubs.org The presence of a methyl linker between the naphthalene and benzimidazole moieties did not significantly improve activity. acgpubs.org In another study, the introduction of different aromatic rings at specific positions of a 1,2,4-triazole scaffold attached to naphthalene conferred significant anticancer activity. nih.gov The lipophilic nature of the methoxy group in some derivatives is thought to promote cytotoxic activity by facilitating transport to target proteins. mdpi.com

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms by which naphthalene derivatives exert their effects is fundamental to their development as therapeutic agents. These compounds interact with various cellular pathways to produce their biological activities.

The anticancer effects of many naphthalene derivatives are mediated through the induction of apoptosis and cell cycle arrest. nih.gov For instance, a sulphonamide derivative bearing a naphthalene moiety was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cancer cells, consistent with its role as a tubulin polymerization inhibitor. tandfonline.com The cytotoxicity of some naphthalene derivatives is linked to the metabolic activation by cytochrome P450 (CYP) enzymes, which convert naphthalene into reactive epoxides that can damage cellular components. nih.gov Some naphthoquinones trigger the generation of reactive oxygen species (ROS), which in turn activates signaling pathways like JNK and MAPK, leading to cell death. nih.gov

In the context of antiviral activity, a 2-aminonaphthalene derivative was found to reduce the replication of the influenza A virus by inhibiting viral nucleoprotein (NP) and matrix (M) proteins. nih.gov This compound also reduced ROS accumulation, autophagy, and apoptosis induced by the virus and suppressed the inflammatory response mediated by the RIG-1 pathway. nih.gov

The antimicrobial action of some derivatives is related to their ability to cause severe damage to the bacterial membrane, disrupting its integrity. mdpi.com

Applications in Materials Science and Emerging Technologies

Development of Organic Electronic and Optoelectronic Materials

Organic electronic and optoelectronic materials are at the forefront of next-generation technologies, including flexible displays, lighting, and solar cells. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. Naphthalene (B1677914) derivatives are of particular interest due to their inherent aromaticity, which facilitates charge transport and luminescence.

While specific data on the fluorescent and luminescent properties of "2-Methoxy-6-propylnaphthalene" is not extensively documented in publicly available literature, the photophysical characteristics of the parent compound, 2-methoxynaphthalene (B124790), and other derivatives provide valuable insights. 2-Methoxynaphthalene is known to be a fluorescent compound. chemimpex.com The introduction of substituents onto the naphthalene ring can significantly alter its electronic properties and, consequently, its absorption and emission spectra.

The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which generally enhances fluorescence intensity and can cause a bathochromic (red) shift in the emission wavelength. The propyl group (-C₃H₇) is a weak electron-donating group and can also contribute to shifts in the spectral properties. The interplay of these substituents on the naphthalene scaffold can be exploited to design molecules with specific luminescent characteristics.

For instance, studies on other naphthalene derivatives, such as naphthalimide-based compounds, have shown that the introduction of donor-acceptor structures can lead to materials with long-wavelength emission and large Stokes shifts, which are desirable properties for applications in bio-imaging and organic light-emitting diodes (OLEDs). rsc.org The design of such materials often involves combining a donor moiety with an acceptor moiety through a π-conjugated system, a role that the naphthalene core can fulfill.

Table 1: Photophysical Properties of Selected Naphthalene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 2-Methoxynaphthalene | Not specified | Not specified | Not specified | Not specified |

| 6-Dimethylamino-2-acetylnaphthalene | Not specified | Red-shifted by 78 nm compared to 6-methoxy-2-acetylnaphthalene | Lower than 6-methoxy-2-acetylnaphthalene | Tris-HCl buffer |

| Naphthalimide Derivative 1 | Not specified | up to 831 nm | Not specified | Solution |

Note: This table is illustrative and based on data for related compounds to infer potential properties.

Polymer Design and Synthesis Utilizing Naphthalene Monomers

The incorporation of naphthalene units into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics. While the direct polymerization of "this compound" is not a common route, it can be functionalized to produce polymerizable monomers.

A common strategy is the introduction of a vinyl group to create a styrene-like monomer. For example, 2-methoxy-6-vinylnaphthalene (B1203395) is a known monomer that can undergo polymerization. nih.govtcichemicals.com Similarly, a vinyl derivative of "this compound" could be synthesized and subsequently polymerized, likely through free-radical polymerization, to yield a polymer with the naphthalene moiety as a pendant group.

The resulting polymer, poly(2-methoxy-6-propylvinylnaphthalene), would be expected to exhibit a high glass transition temperature (Tg) due to the bulky and rigid nature of the naphthalene side chains. The methoxy and propyl groups would influence the polymer's solubility and processing characteristics. Such polymers could find applications as high-performance plastics or as active materials in electronic devices.

Another approach involves the synthesis of porous organic polymers (POPs) using naphthalene-based building blocks. For instance, porous polyaminal-linked polymers have been successfully synthesized from naphthaldehyde and melamine. The introduction of the naphthalene unit into the polymer network was found to improve porosity and adsorption properties for applications like CO₂ capture and heavy metal removal. mdpi.com

Table 2: Potential Polymers from Naphthalene-Based Monomers

| Monomer | Polymerization Method | Potential Polymer Properties | Potential Applications |

|---|---|---|---|

| 2-Methoxy-6-vinylnaphthalene | Radical Polymerization | High thermal stability, specific optical properties | High-performance plastics, organic electronics |

Naphthalene Derivatives as Building Blocks for Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The defined geometry and potential for functionalization make naphthalene derivatives excellent building blocks for creating intricate supramolecular architectures.

"this compound" can be derivatized to act as a ligand for the formation of metal complexes. For example, by introducing coordinating groups such as hydroxyl, carboxyl, or imine functionalities, the molecule can bind to various metal ions.

A common strategy is the synthesis of Schiff base ligands. These are typically formed by the condensation of an aldehyde or ketone with a primary amine. A derivative of "this compound" containing an aldehyde group could react with an amine to form a Schiff base ligand capable of coordinating with metal ions like Ni(II), Cu(II), and Zn(II). nih.govnih.gov The resulting metal complexes can exhibit interesting magnetic, catalytic, and optical properties. For example, hydrazone complexes derived from naproxen (B1676952) (which contains a 6-methoxynaphthalene moiety) have been synthesized and characterized. researchgate.net

Table 3: Examples of Metal Complexes with Naphthalene-Based Ligands

| Ligand Type | Metal Ions | Coordination Geometry | Potential Applications |

|---|---|---|---|

| Hydrazone derived from Naproxen | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ca(II) | Octahedral | Catalysis, materials science |

The rigid and predictable structure of the naphthalene core makes it an attractive scaffold for the synthesis of foldamers and macrocycles. Foldamers are artificial molecules that mimic the folding behavior of natural biopolymers like proteins and nucleic acids. nih.govrsc.org Macrocycles are large ring-shaped molecules that can have applications in drug discovery and materials science. core.ac.uknih.govmdpi.com

Role as Key Intermediates in High-Value Chemical Production

Naphthalene and its derivatives are important intermediates in the synthesis of a wide range of high-value chemicals, including pharmaceuticals, agrochemicals, and dyes. 2-Methoxynaphthalene, in particular, is a crucial precursor for several important compounds.

One of the most notable applications is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, which is 2-(6-methoxy-2-naphthyl)propionic acid. google.comrice.edu Various synthetic routes to Naproxen utilize intermediates derived from 2-methoxynaphthalene. For example, a process has been described that starts from 2,6-diisopropylnaphthalene (B42965) and proceeds through intermediates such as 2-methoxy-6-isopropylnaphthalene. google.com "this compound" is structurally very similar to this intermediate and could potentially be used in or adapted for similar synthetic pathways.

The conversion of the propyl group to the propionic acid group required for Naproxen would be a key synthetic challenge. However, the role of the 2-methoxy-6-substituted naphthalene core as a fundamental building block in the production of this high-value pharmaceutical is well-established.

Table 4: High-Value Chemicals Derived from Naphthalene Intermediates

| Intermediate | High-Value Product | Application |

|---|---|---|

| 2-Methoxynaphthalene derivatives | Naproxen | Anti-inflammatory drug |

| Naphthalene | Phthalic anhydride | Plasticizers, dyes, resins |

Precursors in Pharmaceutical and Agrochemical Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the synthesis of a multitude of organic compounds, finding significant applications in both the pharmaceutical and agrochemical industries. researchgate.net The rigid structure of the naphthalene core provides an excellent framework for the spatial arrangement of various functional groups, which can interact with biological targets. Among the numerous naphthalene derivatives, this compound serves as a notable, albeit less extensively documented, precursor in the synthesis of more complex, biologically active molecules. Its utility is primarily associated with its structural relationship to key intermediates in the production of well-known pharmaceuticals.

In the realm of medicinal chemistry, derivatives of 2-methoxynaphthalene are critical starting materials or intermediates in various synthetic pathways to produce non-steroidal anti-inflammatory drugs (NSAIDs). A paramount example is the synthesis of Naproxen, a widely used NSAID for pain relief and inflammation reduction. google.com Various synthetic routes to Naproxen have been developed, often commencing with 2-methoxynaphthalene or its derivatives. google.com

One documented synthesis of this compound involves the Clemmensen reduction of 2-methoxy-6-propionyl-naphthalene. This reaction highlights a potential pathway to generate this specific alkylated naphthalene derivative, which could then, in principle, be further functionalized. While direct and extensive research on this compound as a primary precursor is not as prevalent in the literature as for other derivatives like 2-acetyl-6-methoxynaphthalene, its structural similarity to key intermediates underscores its potential as a building block in pharmaceutical synthesis.

The following table outlines key intermediates in a common synthetic route for Naproxen, illustrating the importance of the 2-methoxynaphthalene core.

| Intermediate Compound | Role in Synthesis |

| 2-Methoxynaphthalene | Starting material for acylation to introduce a side chain. |

| 2-Acetyl-6-methoxynaphthalene | Key intermediate formed via Friedel-Crafts acylation of 2-methoxynaphthalene. |

| 2-(6-Methoxy-2-naphthyl)propionic acid | The chemical name for Naproxen, the final active pharmaceutical ingredient. nih.gov |

Naphthalene and its derivatives also play a role in the agrochemical sector, where they are utilized in the formulation of pesticides, insecticides, and fungicides. atamanchemicals.comorst.eduorst.edu The lipophilic nature of the naphthalene ring can be advantageous for the biological activity and environmental persistence of these agrochemicals. While the general use of naphthalene compounds in this field is well-established, specific research detailing the application of this compound as a precursor for agrochemicals is not widely documented in publicly available literature. However, the versatility of the naphthalene scaffold suggests that derivatives like this compound could potentially be adapted for such applications.

The table below provides a summary of the general applications of naphthalene derivatives in the agrochemical industry.

| Agrochemical Class | Role of Naphthalene Derivatives | Example of Naphthalene-based Agrochemical |

| Insecticides | Act as active ingredients or are used in the synthesis of more complex insecticidal compounds. | Naphthalene itself is used as a fumigant insecticide (mothballs). orst.eduorst.edu |

| Fungicides | The naphthalene core can be a key structural component of fungicidal molecules. | N/A |

| Herbicides | Naphthalene derivatives can be precursors to compounds with herbicidal activity. | N/A |

Future Research Directions and Persistent Challenges

Design of Environmentally Benign Synthetic Pathways

A significant and persistent challenge in the chemistry of substituted naphthalenes is the development of efficient and environmentally friendly synthetic methods. Traditional approaches for synthesizing polysubstituted naphthalenes often rely on electrophilic aromatic substitution, where controlling the regioselectivity—the precise position of functional groups—can be difficult. nih.gov These methods may also employ harsh reagents and generate substantial waste, posing environmental concerns.

Future research is critically aimed at designing synthetic pathways that align with the principles of green chemistry. One promising direction is the use of novel catalytic systems that offer higher selectivity and can be recycled. Another key area is the exploration of alternative reaction media to replace hazardous organic solvents. rsc.org Hydrothermal synthesis, which uses water as a solvent at elevated temperature and pressure, has been shown to be a quantitative and clean method for producing certain naphthalene (B1677914) derivatives, completely avoiding the need for organic solvents or catalysts. rsc.org Adapting such methodologies for the specific synthesis of 2-Methoxy-6-propylnaphthalene is a key objective.

| Aspect of Synthesis | Traditional Methods | Future Green Chemistry Goals |

| Solvents | Often rely on aprotic polar or chlorinated organic solvents. | Utilization of water, supercritical fluids, or solvent-free conditions. rsc.org |

| Catalysts | Use of stoichiometric, often toxic, Lewis acids (e.g., AlCl₃). | Development of recyclable, non-toxic heterogeneous or biocatalysts. |

| Efficiency | May involve multiple steps with moderate yields and poor atom economy. | Designing one-pot reactions and cascade sequences to improve efficiency. |

| Byproducts | Generation of significant chemical waste requiring disposal. | Pathways designed to produce minimal or recyclable byproducts. |

Discovery of Novel Therapeutic Targets and Modalities

The naphthalene ring system is considered a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities. researchgate.net Naphthalene derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. researchgate.netresearchgate.net For instance, specific derivatives have been synthesized and evaluated as potent inhibitors of STAT3, a key protein in cancer growth and metastasis, while others have been explored for treating skin conditions like psoriasis. smolecule.comnih.gov

A major future research direction for this compound is its systematic biological screening to uncover its own therapeutic potential. This involves testing the compound against a wide array of cell lines and biological targets to identify novel activities. The unique combination of a methoxy (B1213986) and a propyl group on the naphthalene core may confer specific interactions with biological macromolecules, leading to the discovery of new therapeutic modalities. Modern drug discovery increasingly relies on identifying the specific molecular targets of a compound, a crucial step that will be essential in elucidating the mechanism of action for any discovered bioactivity of this compound.

| Therapeutic Area | Examples of Naphthalene Derivative Activity |

| Oncology | Inhibition of signaling pathways (e.g., STAT3, VEGFR-2), antiproliferative effects. nih.govnih.gov |

| Infectious Diseases | Documented antibacterial and antifungal properties. researchgate.netnih.gov |

| Inflammatory Diseases | Basis for nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952). ijrpr.com |

| Neurodegenerative Diseases | Potential for inhibition of enzymes like acetylcholinesterase in Alzheimer's disease. researchgate.net |

| Dermatology | Anti-proliferative activity against keratinocytes in psoriasis models. smolecule.com |

Advancements in Naphthalene-Based Functional Materials

The rigid, electron-rich aromatic structure of naphthalene makes it an excellent building block for functional materials. nbinno.comnih.gov Its inherent thermal stability and unique photophysical properties are leveraged in the development of novel polymers, dyes, and electronic materials. nbinno.com Naphthalene diimides (NDIs), for example, are a class of derivatives widely explored for applications in solar cells, sensors, and molecular switches. nih.govacs.org Furthermore, porous polymers constructed from naphthalene-based units have shown promise for environmental applications such as carbon dioxide capture. nih.gov

Future research will likely explore the incorporation of this compound as a monomer or functional additive in advanced materials. The methoxy and propyl substituents can be used to fine-tune critical material properties such as solubility, processability, solid-state packing, and electronic energy levels. By modifying the naphthalene core, it may be possible to create new organic semiconductors, light-emitting materials, or specialized polymers with tailored characteristics for a range of technological applications.

| Material Class | Potential Application Areas for Naphthalene-Based Units |

| Organic Electronics | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs), light-emitting diodes (OLEDs). nih.govbeilstein-journals.org |

| Supramolecular Chemistry | Host-guest complexes, molecular sensors, and self-assembling systems. nih.govrsc.org |

| Porous Polymers | Gas storage and separation (e.g., CO₂ capture), environmental remediation. nih.gov |

| Advanced Dyes & Pigments | High-performance colorants, fluorescent probes for biological imaging. lifechemicals.com |

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The modern approach to chemical and biomedical research is highly interdisciplinary, breaking down traditional silos between different scientific fields. The future exploration of this compound will greatly benefit from an integrated strategy that combines organic synthesis, biological evaluation, and computational chemistry. ijpsjournal.com

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict the electronic properties, stability, and potential interactions of this compound with biological targets in silico. ijpsjournal.comresearchgate.netnih.gov These predictions can guide synthetic chemists to focus on the most promising molecular designs, saving time and resources. Once synthesized, the compounds undergo rigorous biological testing to validate the computational models and uncover unexpected activities. This iterative cycle of design, synthesis, and testing accelerates the discovery of new therapeutic agents and functional materials. Such a synergistic approach is essential to tackle the complexity of modern scientific challenges and to fully realize the potential of molecules like this compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.